2-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one
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Overview
Description
2-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one is a chemical compound with the molecular formula C17H11ClN2O It is known for its unique structure, which combines elements of indenoquinoline and chloro-methylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable indenoquinoline derivative, chlorination and subsequent methylamination can be performed to introduce the chloro and methylamino groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in oncology and antimicrobial treatments.
Mechanism of Action
The mechanism of action of 2-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,10-Dichloroindeno(1,2-b)quinolin-11-one
- 10-(Propylamino)indeno(1,2-b)quinolin-11-one
Uniqueness
Compared to similar compounds, 2-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one stands out due to its unique combination of chloro and methylamino groups. This structural feature imparts distinct reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
93663-38-8 |
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Molecular Formula |
C17H11ClN2O |
Molecular Weight |
294.7 g/mol |
IUPAC Name |
2-chloro-10-(methylamino)indeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C17H11ClN2O/c1-19-15-11-4-2-3-5-13(11)20-16-10-7-6-9(18)8-12(10)17(21)14(15)16/h2-8H,1H3,(H,19,20) |
InChI Key |
LZZOKRYUGWTFJQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=NC3=CC=CC=C31)C4=C(C2=O)C=C(C=C4)Cl |
Origin of Product |
United States |
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